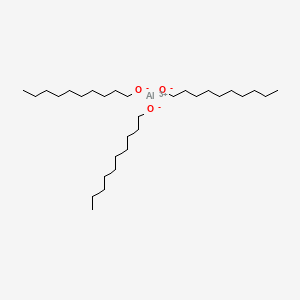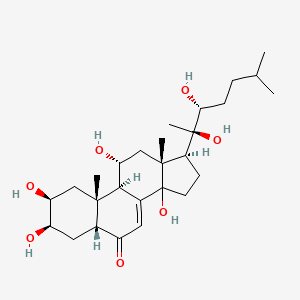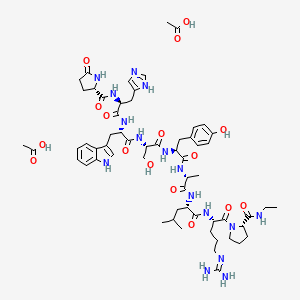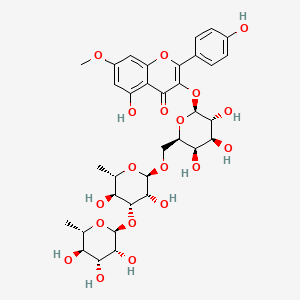
1-Decanol, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum decyloxide is a biochemical.
Wissenschaftliche Forschungsanwendungen
Green Supramolecular Solvent-Based Microextraction Method A novel green Supramolecular Solvent-Based Liquid-Phase Microextraction (SS-LPME) procedure using 1-decanol has been developed for preconcentrating and determining aluminum (III) in various samples. This method is significant for monitoring trace levels of aluminum in environmental and biological samples, employing 1-decanol/THF as a supramolecular solvent system (Gouda, Subaihi, & El Hay, 2020).
Corrosion Inhibition of Aluminum Alloy Sodium decanoate, a long-carbon-chain carboxylate, has been studied for its ability to form hydrophobic films on aluminum surfaces, offering corrosion protection for aluminum alloy 2024. This research is pivotal for understanding how carboxylates interact with aluminum surfaces under various conditions, including pH and NaCl concentrations (Boisier, Portail, & Pébère, 2010).
Extraction of Aluminum with Decanoic Acid The extraction of aluminum(III) using decanoic acid in solvents like 1-octanol has been explored, focusing on the polymerization of extracted species. This study provides insights into the behavior of metal decanoates in different solvents and their polymerization tendencies (Yamada, Hayashi, Fujii, & Mizuta, 1986).
Aluminum Hydroxide Colloid Vaccine Encapsulation Aluminum hydroxide colloid (Alum), a crucial immune adjuvant, has been encapsulated inside β-glucan particles to create hybrid adjuvant particles. These particles can target antigen-presenting cells effectively, promoting strong Th1-biased immune responses and high antibody titers. This research holds significant promise for vaccine development against chronic infectious diseases and cancers (Liu et al., 2018).
Aluminum as Anode in Energy Storage The potential of aluminum in battery anodes, due to its high theoretical voltage and specific energy, has been explored. This research reviews various aluminum batteries and their applications, highlighting the challenges and advancements in using aluminum for energy storage and conversion (Li & Bjerrum, 2002).
Aluminum Hydroxide Adjuvants in Immunology The study on aluminum hydroxide (Alum) as an adjuvant reveals its role in activating caspase-1 and inducing the secretion of mature IL-1β and IL-18. This research provides a deeper understanding of Alum's mechanism of action in immunological responses and its potential as an adjuvant in vaccine formulations (Li, Nookala, & Re, 2007).
Eigenschaften
CAS-Nummer |
26303-54-8 |
|---|---|
Produktname |
1-Decanol, aluminum salt |
Molekularformel |
C30H63AlO3 |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
aluminum;decan-1-olate |
InChI |
InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
CFSOVYRQRBXGQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |
Kanonische SMILES |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
26303-54-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
112-30-1 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aluminum decyloxide; Aluminum n-decoxide; EINECS 247-598-1; UNII-0I7OOW0WIB; 1-Decanol, aluminum salt; 1-Decanol, aluminum salt (3:1); Aluminium tri(decanolate); Decyl alcohol, aluminum salt. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)





